molecular formula C21H24N2O7S B11485093 Ethyl (5-{[2-(cyclopropylcarbamoyl)phenyl]sulfamoyl}-2-methoxyphenoxy)acetate

Ethyl (5-{[2-(cyclopropylcarbamoyl)phenyl]sulfamoyl}-2-methoxyphenoxy)acetate

Cat. No.: B11485093
M. Wt: 448.5 g/mol
InChI Key: QMPBOAOQGFJBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(5-{[2-(CYCLOPROPYLCARBAMOYL)PHENYL]SULFAMOYL}-2-METHOXYPHENOXY)ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an ethyl ester, a sulfonamide, and a methoxyphenoxy moiety, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-{[2-(CYCLOPROPYLCARBAMOYL)PHENYL]SULFAMOYL}-2-METHOXYPHENOXY)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylcarbamoyl Phenyl Sulfonamide: This step involves the reaction of cyclopropyl isocyanate with a phenyl sulfonamide derivative under controlled conditions to form the cyclopropylcarbamoyl phenyl sulfonamide intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation using a suitable methoxy reagent to introduce the methoxy group at the desired position on the phenyl ring.

    Esterification: The final step involves the esterification of the methoxyphenoxy intermediate with ethyl acetate in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of ETHYL 2-(5-{[2-(CYCLOPROPYLCARBAMOYL)PHENYL]SULFAMOYL}-2-METHOXYPHENOXY)ACETATE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-{[2-(CYCLOPROPYLCARBAMOYL)PHENYL]SULFAMOYL}-2-METHOXYPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

ETHYL 2-(5-{[2-(CYCLOPROPYLCARBAMOYL)PHENYL]SULFAMOYL}-2-METHOXYPHENOXY)ACETATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-{[2-(CYCLOPROPYLCARBAMOYL)PHENYL]SULFAMOYL}-2-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

ETHYL 2-(5-{[2-(CYCLOPROPYLCARBAMOYL)PHENYL]SULFAMOYL}-2-METHOXYPHENOXY)ACETATE can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other sulfonamide derivatives, methoxyphenoxy esters, and cyclopropylcarbamoyl phenyl compounds.

Properties

Molecular Formula

C21H24N2O7S

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 2-[5-[[2-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C21H24N2O7S/c1-3-29-20(24)13-30-19-12-15(10-11-18(19)28-2)31(26,27)23-17-7-5-4-6-16(17)21(25)22-14-8-9-14/h4-7,10-12,14,23H,3,8-9,13H2,1-2H3,(H,22,25)

InChI Key

QMPBOAOQGFJBBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3CC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.